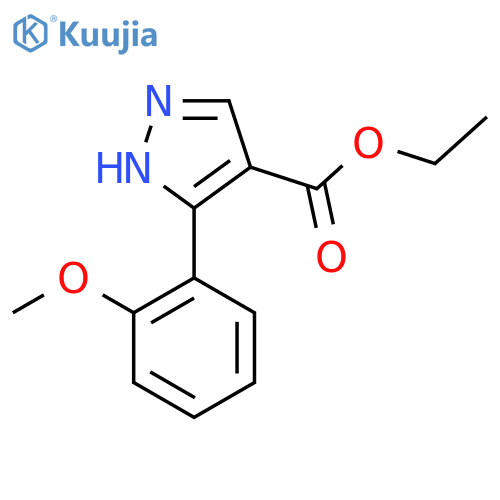

Cas no 1359655-67-6 (Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate)

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate

- ETHYL-3-(2-METHOXYPHENYL)PYRAZOLE-4-CARBOXYLATE

- Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate

-

- MDL: MFCD08443881

- インチ: 1S/C13H14N2O3/c1-3-18-13(16)10-8-14-15-12(10)9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15)

- InChIKey: OKLYJLYYIHGFEA-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC=CC=1C1=C(C(=O)OCC)C=NN1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 285

- トポロジー分子極性表面積: 64.2

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 420.0±35.0 °C at 760 mmHg

- フラッシュポイント: 232.8±31.5 °C

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM331931-1g |

Ethyl 5-(2-methoxyphenyl)-1h-pyrazole-4-carboxylate |

1359655-67-6 | 95%+ | 1g |

$1151 | 2023-02-02 | |

| Chemenu | CM331931-5g |

Ethyl 5-(2-methoxyphenyl)-1h-pyrazole-4-carboxylate |

1359655-67-6 | 95%+ | 5g |

$2830 | 2023-02-02 | |

| A2B Chem LLC | AJ27787-5g |

ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |

1359655-67-6 | 95+% | 5g |

$2068.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27787-10g |

ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |

1359655-67-6 | 95+% | 10g |

$2608.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27787-25g |

ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |

1359655-67-6 | 95+% | 25g |

$3845.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27787-50g |

ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |

1359655-67-6 | 95+% | 50g |

$5465.00 | 2024-04-20 | |

| abcr | AB424217-1 g |

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |

1359655-67-6 | 1g |

€381.80 | 2022-03-02 | ||

| abcr | AB424217-1g |

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate; . |

1359655-67-6 | 1g |

€623.20 | 2024-08-03 | ||

| A2B Chem LLC | AJ27787-2g |

ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |

1359655-67-6 | 95+% | 2g |

$1460.00 | 2024-04-20 | |

| abcr | AB424217-5 g |

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |

1359655-67-6 | 5g |

€878.80 | 2022-03-02 |

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylateに関する追加情報

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 1359655-67-6): A Comprehensive Overview

Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 1359655-67-6) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential pharmacological properties and its role in synthesizing various bioactive molecules.

The molecular structure of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate consists of a pyrazole core substituted with an ethyl ester group and a 2-methoxyphenyl moiety. This configuration not only contributes to its distinct chemical properties but also enhances its reactivity, making it a valuable intermediate in organic synthesis. The presence of the methoxy group on the phenyl ring introduces a hydrophilic character, which can influence solubility and metabolic stability, crucial factors in drug design.

In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole compounds have been extensively studied for their potential applications in antiviral, anti-inflammatory, anticancer, and antimicrobial therapies. The specific substitution pattern in Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate positions it as a promising candidate for further exploration in these areas.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged the reactivity of the pyrazole ring and the ester functionality to develop novel molecules with enhanced therapeutic efficacy. For instance, studies have demonstrated that derivatives of this compound can interact with specific biological targets, modulating pathways involved in disease progression.

The pharmaceutical industry has been particularly interested in exploring the potential of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate as a scaffold for drug development. Its structural features allow for modifications that can optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the compound's ability to undergo various chemical transformations makes it adaptable for generating a diverse library of analogs for high-throughput screening.

Recent advancements in computational chemistry have further enhanced the utility of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective drugs. These computational approaches have been instrumental in predicting binding affinities and identifying potential lead compounds for further optimization.

The synthesis of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the condensation of appropriately substituted phenols with hydrazine hydrate to form the pyrazole core. Subsequent functionalization with an ester group introduces additional reactivity, enabling further derivatization. This synthetic route underscores the compound's importance as a versatile intermediate in pharmaceutical chemistry.

The biological activity of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has been investigated through various experimental assays. Preliminary studies have shown promising results in modulating inflammatory responses and inhibiting enzymes involved in cancer cell proliferation. These findings have prompted further research into developing novel therapeutic agents based on this scaffold.

The safety and pharmacological profile of this compound are critical considerations in its development as a drug candidate. Extensive toxicological studies are necessary to assess its potential side effects and ensure its safety for human use. Collaborative efforts between synthetic chemists and medicinal chemists are essential to optimize its properties while maintaining efficacy.

In conclusion, Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 1359655-67-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.

1359655-67-6 (Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate) 関連製品

- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)

- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)

- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

- 1800303-78-9(4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)

- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)

- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)

- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)

- 870135-16-3(2-Chloro-N4,6-dimethylpyridine-3,4-diamine)

- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)

- 1020252-42-9(3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)